molecular formula C26H21F2N5O2S B609718 N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide CAS No. 1430723-35-5

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide

Cat. No. B609718
CAS RN: 1430723-35-5
M. Wt: 505.5 g/mol
InChI Key: ZJFCBQXPTQSTCZ-UHFFFAOYSA-N
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Description

ODM-203 is a novel small-molecule compound that selectively inhibits both the fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) families . These receptors play crucial roles in various physiological processes, including angiogenesis, tissue repair, and bone development. Alterations in FGFR and upregulation of VEGFR are often observed in cancer, correlating with disease progression and unfavorable survival.

Scientific Research Applications

ODM-203 has garnered interest in various scientific fields:

    Cancer Research: ODM-203 exhibits strong antitumor activity in FGFR-dependent xenograft models and angiogenic xenograft models.

    Immunomodulation: Interestingly, ODM-203 correlates with immune modulation in the tumor microenvironment.

Mechanism of Action

ODM-203’s mechanism of action involves simultaneous inhibition of FGFR and VEGFR kinases. By targeting these receptors, it disrupts angiogenesis, tumor growth, and immune evasion pathways. Further studies are needed to elucidate the precise molecular targets and downstream signaling pathways affected by ODM-203.

Preparation Methods

The synthetic routes for ODM-203 have not been explicitly disclosed in the available literature. it is synthesized through specific chemical reactions to achieve its unique structure. Industrial production methods are proprietary, but research laboratories typically employ organic synthesis techniques to obtain this compound.

Chemical Reactions Analysis

ODM-203 undergoes several types of reactions, including oxidation, reduction, and substitution. While specific reagents and conditions are not publicly disclosed, its potency as an FGFR and VEGFR inhibitor suggests interactions with key functional groups. Major products formed from these reactions likely involve modifications to the core scaffold of ODM-203.

Comparison with Similar Compounds

While specific comparisons are limited, ODM-203’s uniqueness lies in its balanced inhibition of both FGFR and VEGFR families. Similar compounds include other FGFR inhibitors (e.g., erdafitinib, infigratinib) and VEGFR inhibitors (e.g., sorafenib, pazopanib). ODM-203’s dual targeting sets it apart as a potential multitargeted therapy .

properties

IUPAC Name

N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21F2N5O2S/c1-32-14-18(13-30-32)16-2-7-26-25(10-16)29-15-33(26)21-9-17(23-6-3-19(27)11-24(23)28)8-20(12-21)31-36(34,35)22-4-5-22/h2-3,6-15,22,31H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFCBQXPTQSTCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=C2)N(C=N3)C4=CC(=CC(=C4)NS(=O)(=O)C5CC5)C6=C(C=C(C=C6)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21F2N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1430723-35-5
Record name ODM-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430723355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ODM-203
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16843
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ODM-203
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y7HJ4D4CRT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The compound was prepared from the compound of Example 1 using the procedures of Example 2 and cyclopropane sulfonyl chloride. 1H NMR (300 MHz, DMSO-d6): δ 10.29 (s, 1H), 8.88 (s, 1H), 8.23 (s, 1H), 8.0 (s, 1H), 7.96 (s, 1H), 7.76-7.64 (m, 3H), 7.6 (s, 2H), 7.5-7.46 (m, 2H), 7.3-7.25 (m, 1H), 3.88 (s, 3H), 2.88-2.85 (m, 1H), 1.02-1.0 (m, 4H); LC-MS (ESI): Calculated mass: 505.54; Observed mass: 506.1 [M+H]+ (rt: 1.517 min).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
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N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
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N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
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N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
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N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide
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N-[3-(2,4-difluorophenyl)-5-[5-(1-methylpyrazol-4-yl)benzimidazol-1-yl]phenyl]cyclopropanesulfonamide

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